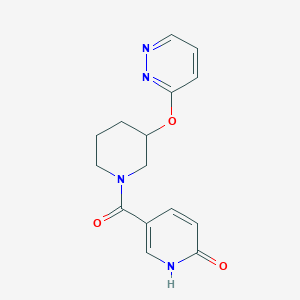

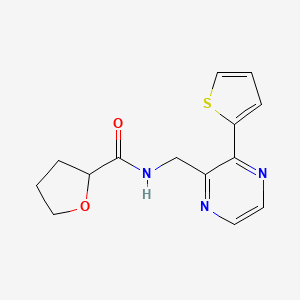

5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

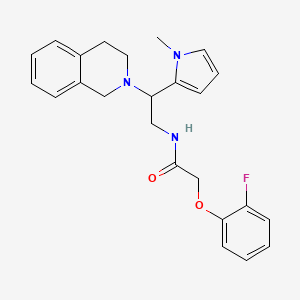

5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one, also known as PPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPPO is a heterocyclic compound that consists of two pyridine rings and a piperidine ring.

Mechanism of Action

5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors. 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.

5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has also been shown to inhibit the activity of various receptors such as the adenosine A1 receptor and the dopamine D2 receptor. This inhibition can lead to a variety of pharmacological effects such as increased wakefulness, improved mood, and decreased anxiety.

Biochemical and Physiological Effects:

5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been shown to exhibit a variety of biochemical and physiological effects. In animal studies, 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been shown to improve cognitive function and memory, increase wakefulness, and decrease anxiety. 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has also been shown to exhibit anti-inflammatory and anti-tumor activity.

Advantages and Limitations for Lab Experiments

5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has several advantages for use in lab experiments. It is a potent inhibitor of various enzymes and receptors, making it a valuable tool for studying their functions. 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is also relatively easy to synthesize, making it readily available for use in lab experiments.

However, 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one also has some limitations. Its potency and selectivity for specific targets can vary depending on the experimental conditions, making it important to carefully optimize the experimental parameters. 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one can also exhibit off-target effects, which can complicate the interpretation of experimental results.

Future Directions

5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has significant potential for further research and development. Some possible future directions include:

1. Synthesizing new derivatives of 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one with improved pharmacological properties.

2. Investigating the potential use of 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

3. Studying the mechanism of action of 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one in more detail to better understand its pharmacological effects.

4. Developing new materials and polymers based on the structure of 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one.

5. Investigating the potential use of 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one in the development of new drugs for the treatment of cancer and inflammation.

In conclusion, 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its pharmacological properties and potential uses.

Synthesis Methods

5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one can be synthesized through a multi-step process that involves the reaction of 3-chloropyridazine with piperidine, followed by the reaction of the resulting compound with 3-hydroxypicolinic acid. The final product is obtained through a cyclization reaction. The synthesis of 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors, making it a promising candidate for the development of new drugs. 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has also been investigated for its potential use in the treatment of cancer, inflammation, and neurological disorders.

In drug discovery, 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been used as a lead compound for the development of new drugs. Its unique chemical structure and pharmacological properties make it an attractive starting point for the synthesis of new compounds with improved efficacy and safety profiles.

In material science, 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been studied for its potential applications in the development of new materials with unique properties. 5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been used as a building block for the synthesis of new polymers and materials with improved mechanical and thermal properties.

properties

IUPAC Name |

5-(3-pyridazin-3-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c20-13-6-5-11(9-16-13)15(21)19-8-2-3-12(10-19)22-14-4-1-7-17-18-14/h1,4-7,9,12H,2-3,8,10H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLZBFZLEVLJIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Imidazol-1-ylmethyl)phenyl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2960460.png)

![1-[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2960461.png)

![3-(4-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2960467.png)

![2-[(4-chlorobenzyl)oxy]-4-(4-toluidinomethylene)-1,3(2H,4H)-isoquinolinedione](/img/structure/B2960470.png)

![N-[[2-[(Dimethylamino)methyl]phenyl]methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2960481.png)